molecular formula C12H8N2O4 B073382 4,4'-Dinitrobiphenyl CAS No. 1528-74-1

4,4'-Dinitrobiphenyl

Cat. No. B073382
CAS RN: 1528-74-1
M. Wt: 244.2 g/mol
InChI Key: BDLNCFCZHNKBGI-UHFFFAOYSA-N
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Patent
US05527862

Procedure details

2.52 g of the 2-(3-butenyloxy)-4,4'-dinitrobiphenyl synthesized in Reference Example 1 was dissolved in 80 mL of dry toluene. To this was first added 100 microliters of a 3% chloroplatinic acid 2-propanol solution, and a solution in 20 mL dry toluene of 7.88 g of hydrogen-terminated polysiloxane (average value of n: 14.4) with the formula ##STR17## was then added dropwise. Heating was continued for 4 hours at 100° C. Purification by column chromatography yielded 8.68 g of the 4,4'-dinitrobiphenyl-terminated polysiloxane as a waxy light yellow solid.
Name
2-(3-butenyloxy)-4,4'-dinitrobiphenyl
Quantity
2.52 g
Type
reactant
Reaction Step One
[Compound]
Name
chloroplatinic acid 2-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1)CC=C>C1(C)C=CC=CC=1>[N+:12]([C:10]1[CH:9]=[CH:8][C:7]([C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=2)=[CH:6][CH:11]=1)([O-:14])=[O:13]

Inputs

Step One
Name
2-(3-butenyloxy)-4,4'-dinitrobiphenyl
Quantity
2.52 g
Type
reactant
Smiles
C(CC=C)OC1=C(C=CC(=C1)[N+](=O)[O-])C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
chloroplatinic acid 2-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution in 20 mL dry toluene of 7.88 g of hydrogen-terminated polysiloxane (average value of n: 14.4) with the formula ##STR17##
ADDITION
Type
ADDITION
Details
was then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.68 g
YIELD: CALCULATEDPERCENTYIELD 443.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.